molecular formula C10H15O4P B13025817 3-(tert-Butyl)phenyldihydrogenphosphate

3-(tert-Butyl)phenyldihydrogenphosphate

Cat. No.: B13025817
M. Wt: 230.20 g/mol
InChI Key: SPQPNWSVMABBLT-UHFFFAOYSA-N
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Description

3-(tert-Butyl)phenyldihydrogenphosphate is an organophosphate compound characterized by a phenyl ring substituted with a tert-butyl group at the meta position and a dihydrogen phosphate (-PO(OH)₂) functional group. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the bulky tert-butyl group and acidity from the phosphate moiety.

Properties

Molecular Formula

C10H15O4P

Molecular Weight

230.20 g/mol

IUPAC Name

(3-tert-butylphenyl) dihydrogen phosphate

InChI

InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)

InChI Key

SPQPNWSVMABBLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .

    Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.

    Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.

    Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(tert-Butyl)phenyldihydrogenphosphate with structurally or functionally related organophosphates, focusing on molecular properties, applications, and stability. Data from and structural inferences are used for this evaluation.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound* C₁₀H₁₅O₄P ~238.19 (estimated) N/A Moderate hydrophobicity, high acidity (pKa ~1–2), low volatility
Trimethyl phosphate (TMP) C₃H₉O₄P 140.08 512-56-1 High water solubility, low molecular weight, volatile
Triethyl phosphate (TEP) C₆H₁₅O₄P 182.16 78-40-0 Moderate hydrophobicity, flame-retardant properties
Tri-n-butyl phosphate (TnBP) C₁₂H₂₇O₄P 266.31 126-73-8 High lipophilicity, low water solubility, plasticizer applications
Cresyl diphenyl phosphate (CDPP) C₁₉H₁₇O₄P 340.31 26444-49-5 High thermal stability, flame-retardant applications

*Estimated properties based on structural analogs .

  • Acidity : The dihydrogen phosphate group in this compound makes it more acidic (pKa ~1–2) than triesters like TMP or TEP, which lack acidic protons. This acidity enhances its reactivity in hydrolysis and chelation reactions.
  • Solubility: The tert-butyl group reduces water solubility compared to TMP but increases compatibility with non-polar matrices compared to TnBP.
  • Thermal Stability : Bulky tert-butyl substituents likely improve thermal stability relative to TMP or TEP, aligning with trends observed in CDPP and other aryl phosphates .

Toxicity and Environmental Impact

  • Acute Toxicity: Organophosphates generally exhibit moderate toxicity, with risks of skin/eye irritation (e.g., TMP, TEP) . The tert-butyl group may reduce dermal absorption compared to smaller alkyl phosphates.

Stability and Reactivity

  • Hydrolysis Resistance : The electron-donating tert-butyl group may stabilize the phosphate ester against hydrolysis compared to TMP, which degrades readily in acidic conditions.
  • Oxidative Stability : Aromatic rings and bulky substituents typically enhance resistance to oxidative degradation, as seen in CDPP .

Research Findings and Gaps

  • Data Gaps : Experimental validation of its acidity, solubility, and toxicity is needed. Environmental fate studies are also critical due to structural similarities to persistent compounds like TBOEP .

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